molecular formula C15H21F3N2O2 B1237835 Fluvoxamine CAS No. 54739-18-3

Fluvoxamine

Cat. No.: B1237835
CAS No.: 54739-18-3
M. Wt: 318.33 g/mol
InChI Key: CJOFXWAVKWHTFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Fluvoxamine is synthesized through a multi-step process. One common method involves the reaction of 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one with hydroxylamine to form the oxime. This intermediate is then reacted with 2-chloroethanamine to yield this compound .

Industrial Production Methods: Industrial production of this compound often employs a one-pot synthesis method. This involves the reaction of 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one with hydroxylamine and subsequent reaction with 2-chloroethanamine in the presence of a suitable solvent . The product is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions: Fluvoxamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Obsessive-Compulsive Disorder

Fluvoxamine is widely recognized for its effectiveness in treating OCD. Numerous randomized controlled trials have demonstrated significant improvements in OCD symptoms among children, adolescents, and adults. A systematic review indicated that this compound is effective in reducing OCD symptoms, with a number needed to treat (NNT) of 5, suggesting that it is beneficial for a substantial proportion of patients .

Anxiety Disorders

In addition to OCD, this compound has been shown to be effective in treating anxiety disorders, including social anxiety disorder (SAD) and panic disorder. Research indicates that this compound significantly reduces anxiety symptoms and improves overall functioning in affected individuals .

Preventing Hospitalization

This compound has gained attention for its potential role in managing COVID-19. A systematic review and meta-analysis involving over 2,000 participants indicated that this compound significantly reduces the risk of hospitalization due to COVID-19, with probabilities ranging from 94.1% to 98.6% for its effectiveness . This effect is attributed to this compound's anti-inflammatory properties and its ability to modulate immune responses.

Glioblastoma Multiforme

Recent studies have identified this compound as a promising candidate for the treatment of glioblastoma multiforme (GBM). Research showed that this compound inhibits actin polymerization, which is crucial for cancer cell migration and invasion. In vitro studies demonstrated that this compound significantly reduced the invasiveness of GBM cells by disrupting key signaling pathways such as focal adhesion kinase (FAK) and Akt/mTOR .

Case Study: Animal Model

In an animal model study, daily administration of this compound led to smaller tumor sizes and prolonged survival in mice implanted with human glioma stem cells. The results suggest that this compound could serve as an anti-invasive therapy for GBM, potentially improving patient outcomes without significant side effects .

Summary of Findings

The following table summarizes the applications of this compound across various medical fields:

Application AreaEvidence/Findings
Psychiatric Disorders Effective for OCD and anxiety disorders; significant symptom reduction demonstrated in multiple trials .
COVID-19 Reduces hospitalization risk; anti-inflammatory and immunomodulatory effects noted .
Cancer (Glioblastoma) Inhibits cell migration/invasion; shows promise as an anti-invasive agent in preclinical studies .

Biological Activity

Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI), is primarily known for its use in treating obsessive-compulsive disorder (OCD) and major depressive disorder. Recent studies have expanded its biological activity beyond psychiatric applications, revealing significant effects on neural stem cells, immune response, and potential therapeutic roles in COVID-19. This article presents a comprehensive overview of the biological activities of this compound, supported by data tables and case studies.

This compound's biological activity is mediated through several mechanisms:

  • Neurogenesis and Oligodendrogenesis : this compound has been shown to stimulate the proliferation and differentiation of neural stem cells (NSCs), particularly towards oligodendrocytes, which are crucial for myelin production in the central nervous system (CNS). In vitro studies indicate that low concentrations of this compound (1-5 nM) significantly enhance NSC viability and promote the expression of key genes involved in neurogenesis, such as Notch1, Hes1, and Ki-67 .
  • Immune Modulation : In animal models of multiple sclerosis (MS), this compound treatment resulted in decreased clinical scores and reduced immune cell infiltration in the spinal cord. This was accompanied by a decrease in pro-inflammatory cytokines (IFN-γ) and an increase in anti-inflammatory cytokines (IL-4), suggesting a potential role in modulating immune responses during neuroinflammatory conditions .
  • Antiviral Activity : this compound has garnered attention for its potential use in treating COVID-19. Several randomized controlled trials have demonstrated that this compound can reduce the risk of clinical deterioration in patients with mild to moderate COVID-19. For instance, one study reported that none of the patients receiving this compound experienced clinical deterioration compared to 8.7% in the placebo group .

Table 1: Summary of Key Clinical Trials Involving this compound

StudyPopulationInterventionOutcomeFindings
ACTIV-6 Trial Adults with COVID-19This compound 100 mg BID vs. PlaceboClinical deterioration0% deterioration in this compound group vs. 8.7% in placebo (p=0.009)
Seftel & Boulware Study High-risk COVID-19 patientsThis compound 100 mg BID for 10 daysHospitalization rates0% hospitalization in this compound group vs. 12.5% in control
Post-Marketing Surveillance Patients with Social Anxiety Disorder (SAD)Long-term this compound treatmentEfficacy & safety78.4% response rate; common ADRs included nausea and somnolence

Case Studies

  • This compound in COVID-19 Management : A randomized clinical trial involving 1175 participants showed that patients treated with this compound had significantly lower rates of hospitalization compared to those receiving placebo. The study highlighted this compound's potential as an early intervention to prevent severe outcomes in COVID-19 patients .
  • Neuroprotective Effects : In a study assessing this compound's effects on MS models, researchers found that treatment led to improved neurological scores and reduced markers of inflammation and demyelination, indicating its potential neuroprotective properties .

Q & A

Basic Research Questions

Q. What experimental models are commonly used to investigate Fluvoxamine’s neuropharmacological mechanisms, and how do they address translational relevance?

Answer: NSC34 motor neuron-like cells are frequently employed to study this compound’s interaction with Sigma-1 receptors (Sig-1R) and its downstream effects on autophagy. For example, studies pretreat cells with 10 µg/mL this compound for 1 hour before transfection with Sig-1R-EYFP constructs, followed by protein extraction and western blotting using antibodies against Pom121 and GFP . These models allow researchers to quantify nucleocytoplasmic transport efficiency via cycloheximide (CHX) chase assays and statistical analysis (e.g., Student’s t-test or ANOVA) .

Q. How do researchers assess this compound’s impact on circadian rhythm regulation in depressive disorders?

Answer: Polysomnography (PSG) is used to evaluate sleep architecture changes in depressed patients with insomnia. Clinical trials often measure serum melatonin levels before and after 8 weeks of this compound treatment, correlating these with PSG parameters like REM latency and slow-wave sleep duration . Methodological rigor requires controlling for confounding variables (e.g., comorbid anxiety) through stratified randomization.

Q. What pharmacokinetic properties of this compound are critical for designing in vivo studies?

Answer: this compound’s high bioavailability (>90%) and lipophilicity enable efficient blood-brain barrier penetration. Researchers must account for its short half-life (~15 hours) when designing dosing regimens. Plasma concentration-time curves are analyzed using non-compartmental models to estimate AUC and Cmax, ensuring therapeutic relevance in animal models .

Advanced Research Questions

Q. How does this compound’s modulation of Sigma-1R influence Pom121-mediated nucleocytoplasmic transport, and what experimental evidence supports this mechanism?

Answer: this compound stabilizes Sig-1R, which enhances Pom121 protein expression without altering its mRNA levels, as shown in NSC34 cells treated with 10 µg/mL this compound for 24 hours . This stabilization promotes nuclear pore complex assembly, validated via CHX chase assays and anti-Pom121 immunoblotting. However, contradictory findings arise when EGFP-(G4C2)31 transfection disrupts Pom121-Sig-1R binding, suggesting context-dependent effects .

Q. What methodological challenges arise when reconciling this compound’s in vitro anti-inflammatory effects with conflicting clinical trial outcomes in COVID-19?

Answer: While in vitro studies highlight this compound’s inhibition of cytokine storms via Sig-1R, phase II/III trials report mixed results on hospitalization reduction. Key challenges include:

  • Endpoint selection : Trials using "hospitalization rate" as a primary endpoint may lack sensitivity compared to viral load metrics .
  • Dose optimization : Subtherapeutic dosing (e.g., 50 mg/day) in early trials versus higher doses (100–200 mg/day) in later studies .
  • Heterogeneity : Population differences (e.g., vaccination status, comorbidities) require covariate-adjusted meta-analyses .

Q. How can researchers resolve contradictions between this compound’s pro-autophagic effects and its reported exacerbation of neurotoxicity in ALS models?

Answer: Contradictions may stem from cell-type-specific responses. For example, in NSC34 cells expressing (G4C2)31 repeats, this compound increases autophagic flux but fails to rescue RNA toxicity. Researchers should employ dual-reporter systems (e.g., mCherry-GFP-LC3) to distinguish autophagosome formation vs. degradation and validate findings in patient-derived iPSC motor neurons .

Q. What statistical approaches are optimal for analyzing this compound’s dose-dependent effects on serotonin reuptake inhibition?

Answer: Concentration-response curves are fitted using nonlinear regression (e.g., four-parameter logistic model) to calculate IC50 values. For dual mechanisms (e.g., Sig-1R activation and serotonin transporter inhibition), researchers apply partial least squares regression (PLSR) to disentangle contributory pathways .

Q. Methodological Frameworks

Q. How to design a phase III trial evaluating this compound’s efficacy in preventing depression relapse?

Answer: A double-blind, placebo-controlled design with stratified randomization by baseline HAM-D scores is recommended. Primary endpoints include relapse rate (≥50% increase in HAM-D) over 6 months. Covariates like adherence (measured via plasma drug levels) and adverse events (e.g., gastrointestinal distress) must be pre-specified in the statistical analysis plan .

Q. What in silico tools can predict this compound’s off-target interactions relevant to neuroinflammation?

Answer: Molecular docking (e.g., AutoDock Vina) identifies potential binding to Toll-like receptor 4 (TLR4) or NLRP3 inflammasome components. Pharmacophore modeling further prioritizes candidates for experimental validation in microglial BV2 cells .

Q. Data Interpretation Guidelines

Q. How to address publication bias in meta-analyses of this compound’s antidepressant efficacy?

Answer: Use Egger’s regression test to assess funnel plot asymmetry. If bias is detected, apply trim-and-fill analysis to impute missing studies. Sensitivity analyses should exclude industry-funded trials to mitigate conflict-of-interest effects .

Properties

IUPAC Name

2-[[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21F3N2O2/c1-21-10-3-2-4-14(20-22-11-9-19)12-5-7-13(8-6-12)15(16,17)18/h5-8H,2-4,9-11,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJOFXWAVKWHTFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCCC(=NOCCN)C1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70860673
Record name 2-[({5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene}amino)oxy]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70860673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Fluvoxamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014322
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

7.34e-03 g/L
Record name Fluvoxamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014322
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

61718-81-8, 54739-18-3
Record name 5-Methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone O-(2-aminoethyl)oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61718-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[({5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene}amino)oxy]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70860673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fluvoxamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014322
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

120 - 122.5 °C
Record name Fluvoxamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014322
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fluvoxamine
Reactant of Route 2
Reactant of Route 2
Fluvoxamine
Reactant of Route 3
Reactant of Route 3
Fluvoxamine
Reactant of Route 4
Fluvoxamine
Reactant of Route 5
Reactant of Route 5
Fluvoxamine
Reactant of Route 6
Fluvoxamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.